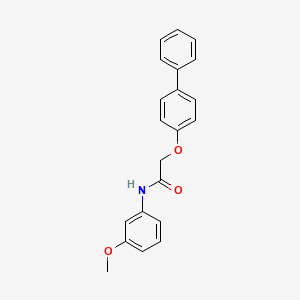

![molecular formula C20H21N5 B5522866 11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5871-78-3](/img/structure/B5522866.png)

11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H21N5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 331.17969569 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probes for DNA Detection

The synthesis of novel benzimidazo[1,2-a]quinolines, including derivatives substituted with piperazine nuclei, has been demonstrated using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by various spectroscopic techniques, exhibit planar structures and engage in π–π aromatic stacking and weak intermolecular hydrogen bonds. Their interaction with ct-DNA, as investigated through fluorescence spectroscopy, reveals significantly enhanced fluorescence emission intensity, suggesting their potential applications as DNA-specific fluorescent probes (Perin et al., 2011).

Antiproliferative Activity

A new class of compounds derived from 2-amino-1H-benzimidazole showed significant in vitro antiproliferative activity against various cancer cell lines, including human leukemia and breast and lung cancer cells. These compounds, synthesized through the condensation of Schiff bases or 2-benzylaminobenzimidazoles with selected secondary amines, demonstrated notable anticancer efficacy, particularly against MV4-11 human leukemia cells, with low cytotoxicity towards normal mouse fibroblasts (Nowicka et al., 2015).

Antimicrobial Activity

Research on 6-amino-3-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives has resulted in the synthesis of compounds exhibiting potent antibacterial and antifungal activities. These compounds, upon further chemical modification, showed activities comparable to or exceeding those of standard drugs such as norfloxacin and fluconazole. Their structural diversity and biological efficacy highlight their potential in developing new antimicrobial agents (Hafez et al., 2015).

Mecanismo De Acción

Target of Action

GNF-Pf-1701, also known as MMV008127 or ChemDiv1_021631, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter protein belonging to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .

Mode of Action

The compound interacts with PfMFR3 and causes a decrease in the parasite’s sensitivity to certain antimalarial compounds .

Biochemical Pathways

The action of GNF-Pf-1701 affects the mitochondrial functions of the Plasmodium falciparum parasite . The compound’s interaction with PfMFR3 suggests a role in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .

Pharmacokinetics

The study of similar compounds suggests that factors such as absorption, distribution, metabolism, and excretion (adme) would be critical in determining the bioavailability of the compound .

Result of Action

The action of GNF-Pf-1701 results in decreased sensitivity of the Plasmodium falciparum parasite to certain antimalarial compounds . This could potentially lead to the development of resistance to these compounds.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of GNF-Pf-1701 are largely related to its role in biochemical reactions. It has been suggested that GNF-Pf-1701 may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Preliminary studies suggest that GNF-Pf-1701 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that GNF-Pf-1701 exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of GNF-Pf-1701 in animal models vary with different dosages. Specific details about threshold effects, toxic or adverse effects at high doses are not yet available .

Metabolic Pathways

It is hypothesized that GNF-Pf-1701 may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that GNF-Pf-1701 may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that GNF-Pf-1701 may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

16-(4-methylpiperazin-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5/c1-23-9-11-24(12-10-23)20-15-6-4-5-14(15)16(13-21)19-22-17-7-2-3-8-18(17)25(19)20/h2-3,7-8H,4-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWWPKGEXYATFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352442 |

Source

|

| Record name | GNF-Pf-1701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-78-3 |

Source

|

| Record name | GNF-Pf-1701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

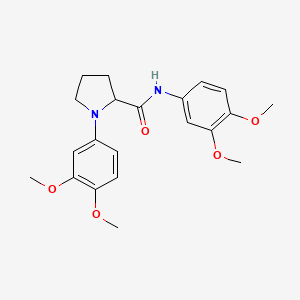

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

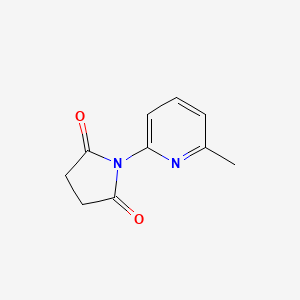

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)

![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)